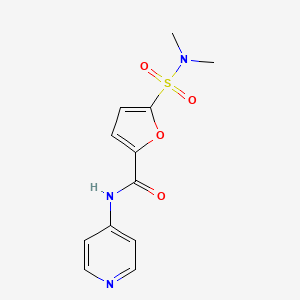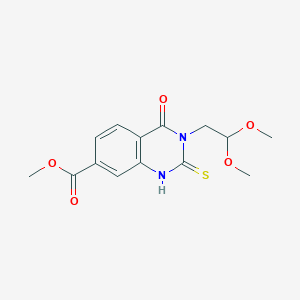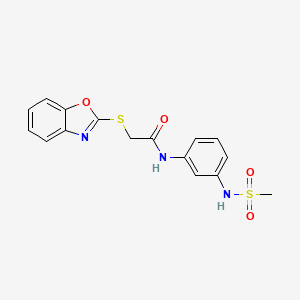
5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, or DMSPFC, is an organic compound with potential applications in both scientific research and medical treatments. It is a small molecule composed of nitrogen, sulfur, carbon, and hydrogen atoms, and is a derivative of the sulfonamide class. DMSPFC has been used in a variety of laboratory experiments, and has been studied for its potential to bind to and inhibit enzymes associated with various diseases.
Applications De Recherche Scientifique
DMSPFC has been studied for its potential to inhibit enzymes associated with various diseases, including cancer and neurodegenerative diseases. It has been used in laboratory experiments to study the effects of enzyme inhibition on cell growth and apoptosis. DMSPFC has also been used in studies of drug delivery systems, as it is able to target specific cells and tissues while avoiding the general circulation.
Mécanisme D'action
And Biochemical/Physiological Effects
DMSPFC is an inhibitor of enzymes associated with various diseases, including cancer and neurodegenerative diseases. It binds to and inhibits enzymes, preventing them from carrying out their normal functions. This can lead to a variety of biochemical and physiological effects, including changes in cell growth, apoptosis, and drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
DMSPFC has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also able to target specific cells and tissues, allowing for more precise studies. However, DMSPFC also has some limitations. It is not very stable and can degrade quickly, making it difficult to use in long-term experiments.
Orientations Futures
Future research on DMSPFC could focus on its applications in drug delivery systems. This could involve studying its ability to target specific cells and tissues, as well as its stability and degradation rate. Additionally, further research could be conducted on its potential to inhibit enzymes associated with various diseases, such as cancer and neurodegenerative diseases. This could include studying its effects on cell growth and apoptosis, as well as its potential to be used in combination with other treatments. Finally, further research could be conducted on its synthesis method, with the goal of making it more efficient and cost-effective.
Méthodes De Synthèse
DMSPFC is synthesized through a multistep process which begins with the reaction of pyridine-4-carboxylic acid with dimethylsulfate. This reaction produces 4-methyl-3-nitropyridine-2-carboxylic acid, which is then converted to the corresponding amide, 4-methyl-3-nitropyridine-2-carboxamide. The amide is then reacted with dimethylsulfamoyl chloride, forming 5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, or DMSPFC.
Propriétés
IUPAC Name |
5-(dimethylsulfamoyl)-N-pyridin-4-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-4-3-10(19-11)12(16)14-9-5-7-13-8-6-9/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLPZMPKKCJGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylsulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6577005.png)
![1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B6577007.png)

![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)


![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)
![2-phenyl-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577095.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)